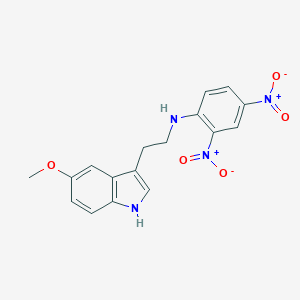

N-(2,4-Dinitrophenyl)-5-methoxytryptamine

Description

Contextualization within Melatonin (B1676174) Receptor Ligand Research and Development

The study of melatonin, a hormone synthesized from serotonin (B10506) primarily in the pineal gland, is crucial for understanding numerous physiological processes, most notably the regulation of circadian rhythms and sleep-wake cycles. elifesciences.orgnih.gov The development of specific ligands—molecules that bind to receptors—for the melatonin receptors (primarily MT1 and MT2) is a cornerstone of this research. These ligands, which can be either agonists (mimicking melatonin's effects) or antagonists (blocking them), are indispensable tools for dissecting the pathways through which melatonin exerts its influence.

N-(2,4-Dinitrophenyl)-5-methoxytryptamine emerged as a key compound in this context. As a melatonin antagonist, it provides a mechanism to inhibit melatonin's actions at its receptor sites. This allows researchers to create experimental conditions where the effects of melatonin are selectively prevented, helping to clarify the specific outcomes of melatonin receptor activation. The use of such antagonists is vital for validating the role of melatonin in processes like reproductive function, thyroid regulation, and neurotransmitter release. nih.govnih.gov

Historical Perspective of its Identification and Initial Characterization as a Putative Melatonin Antagonist

The identification and initial characterization of this compound as a melatonin antagonist occurred in the late 1980s. Scientific literature from this period describes the compound as "recently synthesized," indicating its novelty at the time. nih.govnih.gov Early studies were focused on establishing its ability to counteract the well-documented effects of melatonin in animal models.

A pivotal study published in 1988 demonstrated that this compound could antagonize the inhibitory effect of melatonin on the in vitro release of dopamine (B1211576). nih.gov The same research investigated its effects on sexual maturation and oestrous cycles in rats, providing foundational evidence of its function as a melatonin antagonist in physiological systems. nih.gov A subsequent study in 1989 further solidified its characterization by showing its ability to neutralize some of the effects of melatonin on the reproductive and thyroid axes in the female Syrian hamster. nih.gov This research showed that the compound could reverse melatonin-induced decreases in ovarian weight, plasma estradiol, and pituitary follicle-stimulating hormone levels. nih.gov

| Key Early Research Findings | |

| 1988 Study (Rat Model) | Demonstrated antagonism of melatonin's inhibitory effect on dopamine release in vitro. Investigated effects on sexual maturation and oestrous cycles. nih.gov |

| 1989 Study (Syrian Hamster Model) | Showed partial reversal of melatonin's effects on the reproductive and thyroid axes. Antagonized melatonin's impact on ovarian weight and various hormone levels. nih.gov |

In scientific literature, this compound is frequently referred to by the designation ML-23 . nih.govnih.govnih.gov This naming convention is common in pharmacological research, where alphanumeric codes are often assigned to compounds during their development and investigation phases. Other synonyms found in chemical databases and early literature include 2,4-DNP-MT . nih.gov These alternative names are important to recognize when searching for historical and contemporary research on this specific compound.

Structure

3D Structure

Properties

CAS No. |

115007-18-6 |

|---|---|

Molecular Formula |

C17H16N4O5 |

Molecular Weight |

356.33 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |

InChI |

InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |

InChI Key |

ODQMCTXUHFTMIE-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

115007-18-6 |

Synonyms |

2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to N-(2,4-Dinitrophenyl)-5-methoxytryptamine

The creation of this compound, also known as ML-23, is achieved through a direct synthetic route involving the coupling of two primary precursors. nih.gov This method allows for the specific modification of the tryptamine (B22526) structure to yield the desired compound.

The synthesis relies on two fundamental building blocks: 5-methoxytryptamine (B125070) and a 2,4-dinitrophenyl derivative.

5-Methoxytryptamine (5-MT): This compound is a derivative of tryptamine and is closely related to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.org It features an indole (B1671886) ring system with a methoxy (B1213986) group at the 5-position and an ethylamine (B1201723) side chain at the 3-position. nih.gov The primary amine group on this side chain is the key reactive site for the synthesis. 5-MT can be formed in the body through the O-methylation of serotonin or the N-deacetylation of melatonin. wikipedia.orgnih.gov

2,4-Dinitrophenyl Derivatives: A common reagent used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. wikipedia.org This molecule consists of a benzene (B151609) ring substituted with two nitro groups at positions 2 and 4, and a fluorine atom at position 1. The strong electron-withdrawing nature of the two nitro groups makes the carbon atom attached to the fluorine highly susceptible to nucleophilic attack. wikipedia.org

| Starting Material | Chemical Formula | Key Functional Group | Role in Reaction |

|---|---|---|---|

| 5-Methoxytryptamine | C11H14N2O | Primary Amine (-NH2) | Nucleophile |

| 1-Fluoro-2,4-dinitrobenzene | C6H3FN2O4 | Fluorine on dinitrophenyl ring | Electrophile |

The synthesis of this compound is achieved through a condensation reaction, specifically a nucleophilic aromatic substitution.

The reaction mechanism involves the primary amine of 5-methoxytryptamine acting as a nucleophile. It attacks the electron-deficient carbon atom of the 1-fluoro-2,4-dinitrobenzene ring that bears the fluorine atom. The fluorine atom, being a good leaving group, is subsequently displaced. This process forms a new carbon-nitrogen bond, linking the 5-methoxytryptamine moiety to the 2,4-dinitrophenyl group. This type of reaction is widely used in protein chemistry to label the N-terminal amino acids of polypeptides. wikipedia.org

Synthesis of Related Analogs and Derivatives

To investigate structure-activity relationships, researchers synthesize various analogs and derivatives of the parent compound.

A structural isomer, N-(3,5-Dinitrophenyl)-5-methoxytryptamine, has also been synthesized. nih.gov The synthetic pathway is analogous to that of the 2,4-dinitro isomer. It involves the same nucleophilic aromatic substitution reaction. However, the electrophile used is a 3,5-dinitrophenyl derivative, such as 1-fluoro-3,5-dinitrobenzene. In this isomer, the two nitro groups are positioned meta to each other and to the site of substitution, which can influence the electronic properties and steric configuration of the final molecule. nih.gov

A significant challenge in the development of tryptamine-based compounds can be their limited solubility in aqueous solutions. To address this, derivatives with enhanced solubility have been developed. One strategy is to conjugate the parent compound, ML-23, with a highly polar and ionizable molecule such as an amino acid.

In Vitro Pharmacological Characterization and Receptor Interactions

Melatonin (B1676174) Receptor Binding Profile

The interaction of N-(2,4-Dinitrophenyl)-5-methoxytryptamine with melatonin receptors is a key aspect of its pharmacological characterization. Melatonin exerts its physiological effects through high-affinity G protein-coupled receptors, primarily the MT1 and MT2 subtypes. researchgate.netnih.gov The binding characteristics of this compound to these receptors define its role as a tool in melatonin research.

Affinity and Specificity Studies

While this compound has been identified as a melatonin antagonist, specific quantitative data on its binding affinities (e.g., Kᵢ values) for melatonin receptors from publicly accessible literature are limited. Its characterization as an antagonist stems from functional assays where it has been shown to counteract the effects of melatonin. The specificity of the compound is suggested by its ability to interfere with melatonin-specific pathways, such as the regulation of dopamine (B1211576) release. nih.gov

Receptor Subtype Selectivity and Interaction (e.g., MT1, MT2 receptors)

Detailed studies delineating the selectivity of this compound for the MT1 versus the MT2 receptor subtype are not extensively detailed in the available research. Melatonin itself binds to both MT1 and MT2 receptors, which are involved in different physiological functions. nih.gov The discovery of ligands with selectivity for either MT1 or MT2 is a key goal in developing more targeted therapeutic agents. researchgate.netnih.gov The functional antagonism demonstrated by this compound implies interaction with the receptor subtype(s) mediating the specific measured effect, but a comprehensive selectivity profile remains to be fully elucidated.

Effects on Radioligand Binding (e.g., with 125I-melatonin, 2-[125I]iodomelatonin)

Modulation of Second Messenger Systems

Melatonin receptors, being G protein-coupled receptors, transduce their signal through intracellular second messenger systems. The MT1 and MT2 receptors are primarily coupled to Gᵢ proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com

Effects on Cyclic AMP Accumulation (e.g., Forskolin-stimulated)

Forskolin is a laboratory tool used to directly activate adenylyl cyclase and thereby increase intracellular cAMP levels. mdpi.com In systems containing Gᵢ-coupled receptors like MT1 and MT2, the activation of these receptors by an agonist (like melatonin) will inhibit the forskolin-stimulated accumulation of cAMP. As an antagonist, this compound would be expected to block this inhibitory effect of melatonin, thereby restoring the forskolin-induced cAMP production. However, direct experimental data from in vitro assays specifically measuring the effect of this compound on forskolin-stimulated cAMP accumulation is not detailed in the available scientific literature.

Neurotransmitter Release Modulation

One of the key functional effects of melatonin is the modulation of neurotransmitter release in the central nervous system. The antagonistic properties of this compound have been demonstrated in this context.

In vitro studies have shown that this compound antagonizes the inhibitory effect of melatonin on the release of dopamine. nih.gov This finding was significant in establishing the compound as a novel melatonin antagonist. The ability to counteract melatonin's influence on dopaminergic systems highlights its potential as a pharmacological tool for investigating the role of melatonin in neurotransmission.

Antagonism of Melatonin's Inhibitory Effect on Dopamine Release from Hypothalamic Neurons

This compound, also known as ML-23, has been identified as an antagonist to the effects of melatonin in specific neuronal pathways. Research has demonstrated that melatonin exerts an inhibitory influence on the release of dopamine from neurons in the mammalian hypothalamus. nih.govresearchgate.net In vitro studies have shown that this compound can counteract this effect. nih.gov Specifically, the compound has been demonstrated to antagonize the melatonin-induced inhibition of dopamine release from hypothalamic tissue preparations. nih.gov This suggests a direct or indirect interaction with the melatonin receptor systems that modulate dopaminergic activity in this brain region.

Table 1: Effect on Melatonin-Modulated Dopamine Release in Hypothalamus

| Compound | System | Melatonin Action | Effect of this compound |

|---|---|---|---|

| Melatonin | Hypothalamic Neurons (in vitro) | Inhibition of Dopamine Release | - |

Absence of Effect on Dopamine Release in Chick Retina

In contrast to its activity in the hypothalamus, this compound does not appear to influence the melatonin-dopamine interaction in the chick retina. In studies examining the light-exposed chick retina, melatonin administration was found to decrease dopamine synthesis. However, when this compound was introduced in this model system, it did not alter the effects of melatonin. This indicates a lack of antagonistic activity in this specific tissue, suggesting that the pharmacological profile of this compound may be tissue- or species-specific.

Cellular Pigment Aggregation Assays (e.g., Xenopus laevis Melanophores)

Assessment of Agonist and Antagonist Properties in Melatonin-Induced Pigment Aggregation

The Xenopus laevis (African clawed frog) melanophore assay is a common method for characterizing the functional activity of compounds at melatonin receptors. Melatonin is a potent agonist in this system, causing a rapid aggregation of pigment granules within the melanophores. nih.gov When this compound (ML-23) was evaluated in this assay, it demonstrated neither agonist nor antagonist properties. nih.gov The compound did not induce pigment aggregation on its own, nor did it prevent or reverse the pigment aggregation caused by melatonin. nih.gov This finding suggests that this compound does not functionally interact with the melatonin receptors responsible for pigment aggregation in Xenopus melanophores. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | ML-23 |

| Melatonin | 5-methoxy N-acetyltryptamine |

| Dopamine | - |

Structure Activity Relationship Sar and Molecular Design Implications

Role of the Dinitrophenyl Moiety in Ligand-Receptor Interaction

The defining feature of N-(2,4-Dinitrophenyl)-5-methoxytryptamine is the replacement of melatonin's simple N-acetyl group with a large, aromatic 2,4-dinitrophenyl moiety. This substitution is critical in conferring its antagonist properties at melatonin (B1676174) receptors. While detailed crystallographic studies of ML-23 bound to melatonin receptors are not extensively documented in publicly available literature, its antagonist activity can be inferred from established structure-activity relationships (SAR) for melatonergic ligands.

The 5-methoxy group of the indole (B1671886) nucleus is a well-established critical component for high-affinity binding to both MT1 and MT2 receptors. nih.gov This group is believed to act as a crucial anchor, forming key interactions within the receptor's binding pocket. ML-23 retains this essential 5-methoxy-tryptamine scaffold, suggesting it can effectively engage the receptor.

The transformation from agonist to antagonist is dictated by the bulky and electronically distinct dinitrophenyl group. In contrast to the small acetyl group of melatonin, which fits into a specific sub-pocket and allows for the conformational changes required for receptor activation, the dinitrophenyl moiety is sterically hindering. Its size likely prevents the receptor from adopting its active conformation upon binding. Furthermore, the electron-withdrawing nature of the two nitro groups on the phenyl ring alters the electronic profile of the side chain, which could influence interactions with amino acid residues in the binding site. This combination of steric bulk and altered electronics is a common strategy in drug design to convert an agonist into an antagonist. The compound ML-23 has been identified as a melatonin antagonist in studies evaluating its ability to neutralize the physiological effects of melatonin injections in animal models. nih.gov

Comparative Analysis with Other Melatonin Receptor Ligands and Their Pharmacological Profiles

N-acetyltryptamine (Melatonin): As the endogenous agonist, melatonin binds with high affinity to both MT1 and MT2 receptors, initiating a signaling cascade. clinmedjournals.orgnih.gov Its small N-acetyl group is considered optimal for agonistic activity.

Luzindole: This compound is a well-characterized competitive melatonin receptor antagonist. patsnap.com Structurally, it is an N-acetyltryptamine derivative that features a 2-benzyl substitution on the indole ring. This addition provides the steric hindrance necessary for antagonism. Luzindole displays a notable preference for the MT2 receptor over the MT1 receptor, making it a valuable tool for differentiating the functions of these two receptor subtypes. nih.gov

6-methoxy-2-benzoxazolinone (6-MBOA): Found in certain plants, 6-MBOA shares structural similarities with melatonin. However, its primary interaction with the melatonergic system appears to be indirect. Studies have shown that 6-MBOA stimulates the activity of serotonin (B10506) N-acetyltransferase, the enzyme responsible for melatonin synthesis, rather than acting as a direct high-affinity receptor ligand. acs.org It has been proposed that its physiological effects could be due to over-stimulation of melatonin receptors from increased melatonin production or, alternatively, through a direct but weak antagonist action at the receptor level. acs.org

The antagonist profile of ML-23, demonstrated in vivo, positions it alongside luzindole as a tool for probing the melatonergic system. nih.govnih.gov However, without quantitative binding data, a direct comparison of potency and selectivity is not possible. The primary structural difference lies in the nature of the bulky substituent; ML-23 modifies the N-acyl side chain, whereas luzindole modifies the indole core.

| Compound | Chemical Name | Receptor Profile | Binding Affinity (Kᵢ, nM) - Human Receptors | Key Structural Features |

|---|---|---|---|---|

| This compound (ML-23) | This compound | Melatonin Receptor Antagonist | Data not available in cited sources | Large N-(2,4-dinitrophenyl) substituent |

| Melatonin | N-acetyltryptamine | MT1/MT2 Agonist | MT1: ~0.8 MT2: ~0.4 clinmedjournals.org | N-acetyl group |

| Luzindole | N-acetyl-2-benzyltryptamine | Competitive MT2-Selective Antagonist | MT1: ~158-492 MT2: ~10-12 clinmedjournals.orgnih.gov | 2-benzyl group on indole ring |

| 6-methoxy-2-benzoxazolinone (6-MBOA) | 6-methoxy-1,3-benzoxazol-2-one | Indirect action (stimulates melatonin synthesis); potential weak antagonist | Data not available in cited sources | Benzoxazolinone core structure |

Insights into Melatonin Receptor Mapping and Ligand Design

The development of diverse ligands like this compound contributes significantly to the mapping of the melatonin receptor binding pocket and informs rational drug design. The systematic modification of melatonin's structure helps to define the spatial and electronic requirements for both agonist and antagonist activity.

Key insights derived from SAR studies include:

The N-Acyl Side-Chain Pocket: The ability of the receptor to accommodate a wide variety of substituents in place of the N-acetyl group, leading to vastly different pharmacological outcomes, indicates a degree of plasticity in this region of the binding site. While agonists require a small, compact group, the pocket can expand or has adjacent regions that can be occupied by larger moieties like the dinitrophenyl group of ML-23 or the naphthalenic and phenylalkyl groups of other known antagonists. This suggests that the N-acyl binding region is a critical "switch" that determines the ligand's functional outcome. nih.gov

Designing for Antagonism: The antagonist activity of ML-23 reinforces a key principle in melatonin ligand design: introducing steric bulk on the N-acyl side chain is an effective strategy for preventing the conformational change necessary for receptor activation. This knowledge allows for the design of new potential antagonists by attaching various bulky, aromatic, or aliphatic groups to the tryptamine (B22526) side chain, while retaining the essential 5-methoxy indole core for affinity.

Probing Receptor Conformations: Comparing the binding modes of a compact agonist like melatonin with a bulky antagonist like ML-23 is crucial for building and refining computational models of the receptor's active and inactive states. Antagonists are thought to stabilize an inactive conformation, and understanding how the dinitrophenyl group interacts with specific transmembrane helices could reveal the precise structural changes that are blocked, providing a clearer picture of the mechanics of receptor activation.

Metabolism and Pharmacokinetics in Preclinical Contexts

Suggested In Vivo Metabolic Pathways

The in vivo metabolism of N-(2,4-Dinitrophenyl)-5-methoxytryptamine is likely to involve several enzymatic reactions targeting different parts of the molecule. The primary metabolic routes for the 5-methoxytryptamine (B125070) portion of the molecule include O-demethylation and oxidative deamination. wikipedia.orgnih.gov For compounds containing a dinitrophenyl group, metabolic pathways typically involve the reduction of the nitro groups and subsequent conjugation reactions. cdc.govoup.com

Based on these established metabolic transformations, a series of potential in vivo metabolic pathways for this compound can be suggested:

Phase I Metabolism:

O-Demethylation: The methoxy (B1213986) group at the 5-position of the indole (B1671886) ring is a likely target for cytochrome P450 (CYP450) enzymes, leading to the formation of a hydroxylated metabolite, N-(2,4-dinitrophenyl)-5-hydroxytryptamine. This is a common metabolic pathway for methoxylated tryptamines. nih.gov

Nitro-reduction: The two nitro groups on the phenyl ring can undergo reduction, a process that can be catalyzed by nitroreductases. This would occur in a stepwise manner, first forming a nitro-amino-phenyl derivative (e.g., N-(2-amino-4-nitrophenyl)-5-methoxytryptamine or N-(4-amino-2-nitrophenyl)-5-methoxytryptamine) and potentially leading to a di-amino-phenyl metabolite. cdc.gov

Oxidative Deamination: While the bulky N-(2,4-dinitrophenyl) group might sterically hinder the action of monoamine oxidase (MAO), which typically metabolizes tryptamines, some level of oxidative deamination of the ethylamine (B1201723) side chain cannot be entirely ruled out. wikipedia.org This would lead to the formation of an unstable aldehyde intermediate, which would then be further oxidized to an indoleacetic acid derivative.

Phase II Metabolism:

Glucuronidation and Sulfation: The hydroxyl group formed during O-demethylation can be conjugated with glucuronic acid or sulfate, increasing the water solubility of the metabolite and facilitating its excretion. oup.com The amino groups formed from nitro-reduction could also potentially undergo conjugation.

The following table summarizes the suggested metabolic pathways and the potential resulting metabolites.

| Metabolic Pathway | Enzyme System (Postulated) | Potential Metabolite |

| O-Demethylation | Cytochrome P450 (CYP450) | N-(2,4-dinitrophenyl)-5-hydroxytryptamine |

| Nitro-reduction | Nitroreductases | N-(2-amino-4-nitrophenyl)-5-methoxytryptamine |

| N-(4-amino-2-nitrophenyl)-5-methoxytryptamine | ||

| N-(2,4-diaminophenyl)-5-methoxytryptamine | ||

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-(2,4-dinitrophenyl)-5-hydroxy-tryptamine-O-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | N-(2,4-dinitrophenyl)-5-hydroxy-tryptamine-O-sulfate |

Detection and Identification in Biological Matrices (e.g., Human Blood in Exposome Research, noting its non-natural occurrence)

This compound is a synthetic compound and not expected to occur naturally in the human body. Its detection in biological matrices such as human blood would be indicative of external exposure. In the context of exposome research, which aims to comprehensively characterize all environmental exposures, non-targeted analytical approaches are crucial for identifying such xenobiotics. abf-lab.comnih.gov

The detection and identification of this compound in biological matrices would likely rely on advanced analytical techniques, primarily chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for the analysis of tryptamine (B22526) derivatives and other small molecules in biological fluids like blood and urine. oup.comnih.govresearchgate.net The chromatographic separation allows for the isolation of the target compound from the complex biological matrix, while the mass spectrometer provides sensitive detection and structural information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS): While some tryptamines can be analyzed by GC-MS, often after derivatization, the thermal stability of this compound would need to be considered. nih.gov

High-Resolution Mass Spectrometry (HRMS): In exposome research, non-targeted analysis using HRMS (e.g., Orbitrap or TOF mass analyzers) is a powerful tool for identifying unknown compounds without the need for a specific analytical standard. nih.govresearchgate.net The workflow would involve acquiring high-resolution mass spectra of all detectable features in a blood sample. The accurate mass measurement allows for the determination of the elemental composition of the molecule. By searching databases with this information, this compound could be tentatively identified. Confirmation would then ideally be performed using a synthesized standard of the compound.

The non-natural occurrence of this compound means its presence in human blood would classify it as a xenobiotic. Exposome studies that utilize non-targeted analysis are designed to detect such unexpected chemicals, providing insights into human exposure to a wide range of synthetic substances. abf-lab.comnih.gov

The following table outlines the analytical techniques relevant to the detection and identification of this compound in biological matrices.

| Analytical Technique | Application | Key Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted quantification and confirmation | High sensitivity and specificity; suitable for a wide range of tryptamine derivatives. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Screening and quantification | Good chromatographic separation; may require derivatization for tryptamines. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted screening and identification in exposome research | Enables identification of unknown compounds without standards; provides accurate mass for formula determination. nih.govresearchgate.net |

Future Research Directions and Methodological Considerations

Development of Advanced Analytical Methodologies for Compound Detection and Quantification in Biological Systems

While N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been synthesized and studied in controlled experimental settings, robust and validated analytical methods for its detection and quantification in complex biological matrices are not yet established. The ability to accurately measure concentrations of the parent compound and its potential metabolites in samples such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies.

Future research should focus on developing a sensitive and specific analytical method, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for quantifying tryptamine (B22526) derivatives in biological fluids. nih.govnih.govnih.gov A prospective method would involve sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.

Key Methodological Considerations for Development:

Sample Preparation: Techniques such as protein precipitation with acetonitrile (B52724) or solid-phase extraction (SPE) could be optimized to ensure high recovery of the analyte from the biological matrix. nih.govmdpi.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be suitable, using a C18 column to separate the compound from endogenous matrix components. mdpi.comcreative-proteomics.com

Mass Spectrometry Detection: Detection would be achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov Two MRM transitions would be monitored for both the analyte and a suitable internal standard to ensure accurate quantification. nih.gov

The development of such a method would be a critical enabler for all further preclinical research, allowing for precise characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Proposed Parameters for a Future LC-MS/MS Method for this compound Quantification

| Parameter | Proposed Approach | Rationale |

|---|---|---|

| Biological Matrix | Plasma, Urine, Brain Tissue | Key matrices for pharmacokinetic and biodistribution studies. |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | Standard, effective techniques for removing proteins and phospholipids (B1166683) that interfere with analysis. nih.govmdpi.com |

| Chromatography | Reversed-Phase HPLC (C18 column) | Provides excellent separation for tryptamine-like molecules. mdpi.comcreative-proteomics.com |

| Mobile Phase | Gradient elution with acetonitrile/water containing formic acid | Common mobile phase for good peak shape and ionization efficiency in positive ion mode. |

| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) | Offers superior sensitivity and specificity for quantification at low concentrations. creative-proteomics.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Tryptamine derivatives readily form positive ions. nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Validation Criteria | Linearity, Accuracy, Precision, Recovery, Matrix Effect | In accordance with regulatory guidelines for bioanalytical method validation. nih.gov |

Investigation of Potential Non-Receptor Mediated Actions

Current knowledge points to the compound's activity as a melatonin (B1676174) antagonist, a receptor-mediated effect. nih.gov However, its chemical structure suggests the possibility of non-receptor mediated actions that warrant investigation. The presence of the 2,4-dinitrophenyl (DNP) group is significant, as compounds containing this moiety are known to interact with various biological processes. drugbank.com

For instance, 2,4-dinitrophenol (B41442) is a classic uncoupling agent that disrupts mitochondrial ATP synthesis. While this compound is a more complex molecule, the DNP group could confer some ability to interact with mitochondrial membranes or proteins, potentially affecting cellular energy metabolism. Furthermore, some tryptamine alkaloids have demonstrated antioxidant properties, acting as scavengers of free radicals. nih.gov Future studies should explore whether this compound possesses similar antioxidant capabilities, which could be independent of receptor binding. Research in this area could involve assessing the compound's effect on mitochondrial respiration and ATP production in isolated mitochondria or cell cultures, as well as evaluating its ability to neutralize free radicals in in vitro chemical assays.

Role in Comparative Physiology and Endocrinology Research beyond Mammalian Models

Research on this compound has been confined to mammalian (rat) models. nih.gov Expanding studies to non-mammalian models could provide valuable insights into the comparative pharmacology and endocrinology of methoxyindoles. Invertebrate and lower vertebrate models offer advantages such as rapid life cycles, genetic tractability, and simpler neural circuits, making them powerful tools for pharmacological screening and pathway analysis. nih.govfrontiersin.org

Caenorhabditis elegans : This nematode has well-characterized genetics and a simple, fully mapped nervous system, making it an excellent model for molecular neuropharmacology. nih.govresearchgate.net Future studies could use C. elegans to investigate the compound's effects on behaviors modulated by serotonin (B10506) and dopamine (B1211576), providing clues to its fundamental mechanism of action at the molecular and circuit level. nih.govmdpi.com

Aquatic Models (e.g., Zebrafish, Trout): Given the compound's known role as a melatonin antagonist and the importance of melatonin in regulating physiological processes in fish, aquatic models are highly relevant. frontiersin.orgnih.gov Research could explore the impact of this compound on the endocrine systems of these organisms, assessing it as a potential endocrine disruptor. Zebrafish, with their rapid development and transparent embryos, are particularly suited for high-throughput screening of developmental and behavioral effects. frontiersin.org

Such comparative studies would not only broaden the understanding of this specific compound but also contribute to the wider fields of invertebrate endocrinology and environmental toxicology. researchgate.net

Exploration of Additional Biochemical Targets

Beyond its established antagonism at melatonin receptors, this compound may interact with a range of other biochemical targets. The tryptamine scaffold is a common feature in molecules that bind to various receptors and enzymes, and the dinitrophenyl group adds further potential for molecular interactions. ontosight.airesearchgate.net

Future research should aim to identify these additional targets to build a comprehensive pharmacological profile.

Potential Biochemical Targets for Investigation:

Monoamine Oxidases (MAO): Tryptamine and its derivatives are substrates for MAO-A and MAO-B, enzymes critical for their degradation. wikipedia.org It is plausible that this compound could act as either a substrate or an inhibitor of these enzymes. Enzyme inhibition assays could clarify this relationship.

Biogenic Amine Transporters: Many psychoactive tryptamines interact with transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET). nih.govpsu.edu Investigating the compound's binding affinity and functional activity at these transporters is a logical next step.

Nitroreductases: The dinitrophenyl moiety contains nitro groups, which can be reduced by nitroreductase enzymes. nih.gov This suggests that the compound could be a substrate for these enzymes, which would be a key step in its metabolism. It might also act as an inhibitor, potentially affecting the metabolism of other nitroaromatic compounds.

Aryl Hydrocarbon Receptor (AHR): Tryptamine itself has been identified as an agonist for the AHR, a ligand-activated transcription factor involved in regulating immune responses. nih.gov It would be valuable to determine if this compound retains activity at this receptor.

Table 2: Potential Additional Biochemical Targets for this compound

| Target Class | Specific Example(s) | Rationale for Investigation |

|---|---|---|

| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Tryptamine core structure suggests potential as a substrate or inhibitor. wikipedia.org |

| Nitroreductases | Dinitrophenyl group may be a substrate for enzymatic reduction, representing a metabolic pathway. nih.gov | |

| Tyrosinase | Indole (B1671886) and nitrophenyl moieties have been found in tyrosinase inhibitors. nih.gov | |

| Transporters | Serotonin Transporter (SERT) | The tryptamine scaffold is common among SERT ligands. nih.govpsu.edu |

| Other Receptors | Aryl Hydrocarbon Receptor (AHR) | Parent compound tryptamine is an AHR agonist. nih.gov |

Q & A

Q. What strategies mitigate false positives in high-throughput screening (HTS) for receptor targets?

- Methodological Answer : Implement orthogonal assays (e.g., fluorescence polarization for binding vs. β-arrestin recruitment for functional activity). Use cheminformatics filters (e.g., PAINS patterns) to exclude promiscuous binders. Confirm hits with CRISPR-edited cell lines (e.g., 5-HT7 receptor knockouts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.